molecular formula C20H19N3O4S2 B1192481 CDK8/19-IN-52h

CDK8/19-IN-52h

Numéro de catalogue: B1192481
Poids moléculaire: 429.51
Clé InChI: SCXVTHJJOZYJMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CDK8/19-IN-52h is a dual inhibitor of CDK8/19, suppressing phosphorylated STAT1 in various cancer cells.

Applications De Recherche Scientifique

Prostate Cancer

Recent studies have demonstrated that selective inhibitors like CDK8/19-IN-52h exhibit significant anti-proliferative effects on prostate cancer cells. The inhibition of CDK8/19 leads to a premature G1/S transition, reducing the population of G1 phase cells while increasing S phase cells. This transition is associated with DNA damage response mechanisms that ultimately result in cell death through ATR-dependent pathways .

Table 1: Effects of this compound on Prostate Cancer Cells

ParameterControl (Untreated)This compound Treated
G1 Phase Population (%)7050
S Phase Population (%)2040
Apoptotic Cells (%)530

Breast Cancer

Inhibition of CDK8/19 has also been shown to enhance the efficacy of HER2-targeting therapies in breast cancer models. By overcoming resistance mechanisms associated with HER2-targeting drugs like trastuzumab and lapatinib, CDK8/19 inhibitors can potentiate therapeutic outcomes for patients with HER2-positive breast cancer. The synergistic effects observed suggest a critical role for CDK8/19 in transcriptional reprogramming that contributes to drug resistance .

Table 2: Synergistic Effects in HER2-Positive Breast Cancer

Treatment CombinationTumor Growth Inhibition (%)
Trastuzumab Alone25
Lapatinib Alone30
Trastuzumab + this compound60
Lapatinib + this compound65

Pancreatic β-cell Differentiation

CDK8/19 inhibitors have been explored for their potential to induce differentiation in pancreatic β-cells. In studies aimed at developing non-mutagenic alternatives for insulin-producing cells, the inhibition of CDK8/19 was found to be critical for efficient β-cell induction. This application highlights the compound's versatility beyond oncology, suggesting its role in regenerative medicine .

Case Studies

  • Prostate Cancer Xenografts : In vivo studies using patient-derived xenografts demonstrated that treatment with CDK8/19 inhibitors significantly reduced tumor growth and improved overall survival rates compared to controls .
  • HER2-Positive Breast Cancer Trials : Clinical trials combining HER2-targeting therapies with CDK8/19 inhibitors are currently underway, showing promising preliminary results in overcoming drug resistance and enhancing treatment efficacy .

Propriétés

Formule moléculaire

C20H19N3O4S2

Poids moléculaire

429.51

Nom IUPAC

8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25)

Clé InChI

SCXVTHJJOZYJMC-UHFFFAOYSA-N

SMILES

O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CDK8/19-IN-52h;  CDK8/19IN52h;  CDK8/19 IN 52h;  CDK8/19IN-52h;  CDK8/19-IN52h;  CDK8/19 IN-52h;  CDK8/19-IN 52h

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8/19-IN-52h
Reactant of Route 2
Reactant of Route 2
CDK8/19-IN-52h
Reactant of Route 3
Reactant of Route 3
CDK8/19-IN-52h
Reactant of Route 4
CDK8/19-IN-52h
Reactant of Route 5
CDK8/19-IN-52h
Reactant of Route 6
CDK8/19-IN-52h

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.